molecular formula H2O2Pt B8386695 Platinum oxide monohydrate

Platinum oxide monohydrate

Cat. No. B8386695
M. Wt: 229.10 g/mol
InChI Key: GUWZGMWHDAJAOC-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A solution of 10 g of 1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide in 280 ml of methanol is hydrogenated in an autoclave on 2.9 g of platinum oxide hydrate, at a hydrogen pressure of 15 bar and at ambient temperature for 4 h. The catalyst is removed by filtration on Clarcel and the mixture is concentrated under vacuum. The residue is taken up in 200 ml of ethyl acetate and washed with 200 ml of 1M sodium hydroxide and then with a saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated under vacuum, so as to obtain 6.0 g of 4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)aniline.
Name
1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=2)=[CH:5][CH:4]=1.[H][H]>CO.O.[Pt]=O>[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=2)[CH2:5][CH2:4]1 |f:0.1,4.5|

Inputs

Step One
Name
1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide
Quantity
10 g
Type
reactant
Smiles
[I-].C[N+]1=CC=C(C=C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
280 mL
Type
solvent
Smiles
CO
Name
Quantity
2.9 g
Type
catalyst
Smiles
O.[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration on Clarcel
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under vacuum
WASH
Type
WASH
Details
washed with 200 ml of 1M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)C1=CC(=C(N)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.